

Discovery and synthesis of Falintolol

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Compound of Interest

Compound Name: *Falintolol*

Cat. No.: *B1232430*

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Fentanyl: A Technical Overview

Fentanyl is a potent synthetic opioid of the piperidine family, first synthesized in 1959 by Dr. Paul Janssen of Janssen Pharmaceutica in Belgium[3]. It is estimated to be 100 times more potent than morphine and 30 to 50 times more potent than heroin[4]. Its primary clinical applications are in pain management for cancer patients, postoperative pain, and as a sedative for intubated patients[4]. Fentanyl is available under various brand names, including Sublimaze, Duragesic, and Actiq.

Discovery and Development

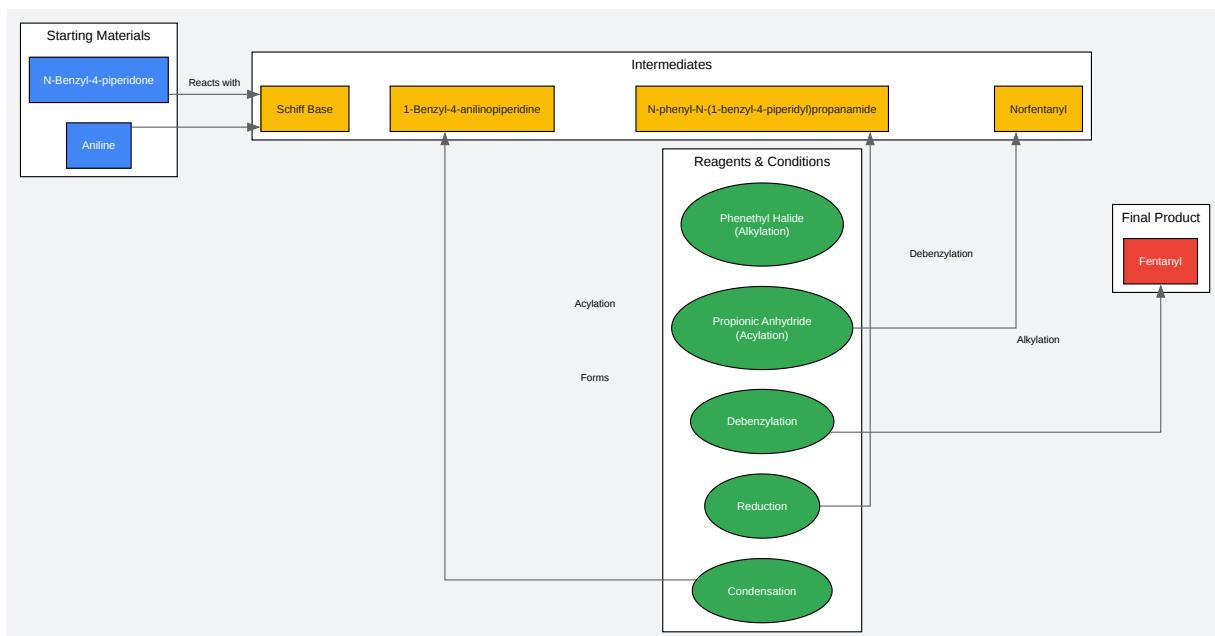
Fentanyl was developed through the screening of chemicals similar to pethidine for opioid activity. Its synthesis marked a significant advancement in opioid pharmacology. In 1968, fentanyl citrate, a salt form, was introduced into medical practice as a general anesthetic under the brand name Sublimaze. The development of fentanyl spurred the creation of a range of analogues, including Sufentanil, Alfentanil, and Remifentanil. In the mid-1990s, the Duragesic transdermal patch was introduced for the management of chronic pain, providing slow release of the drug over 48 to 72 hours.

Synthesis of Fentanyl

The synthesis of Fentanyl can be achieved through several methods, with the Janssen and Siegfried routes being foundational. More recent optimizations have led to more efficient, high-yield processes.

The original synthesis patented by Paul Janssen involves a multi-step process starting from N-benzyl-4-piperidone.

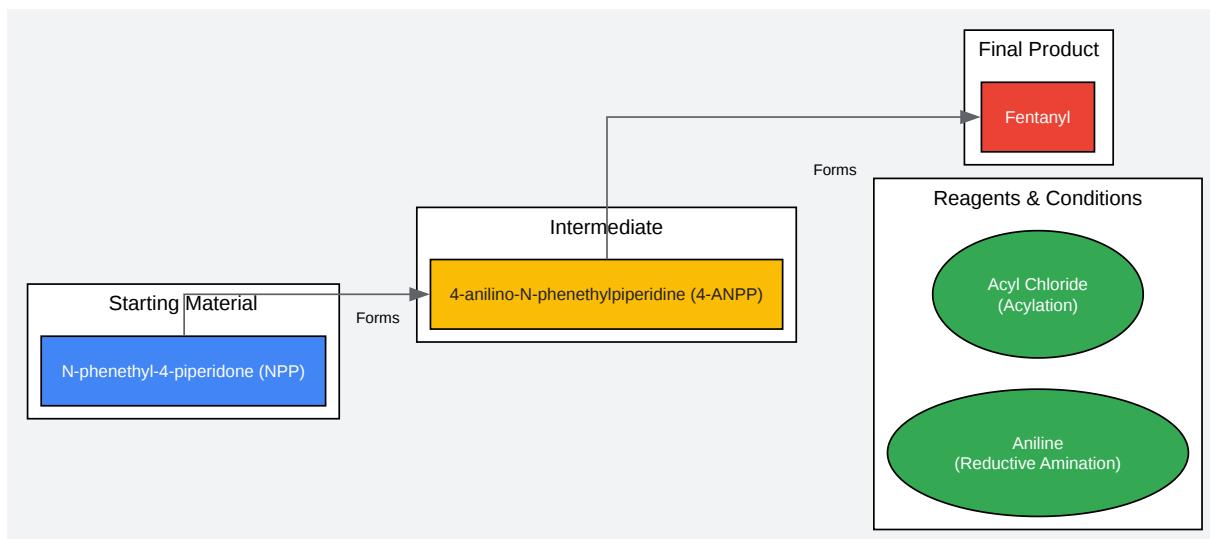
Experimental Protocol: The Janssen method begins with the reaction of 1-benzyl-4-piperidone with aniline to form a Schiff base. This intermediate is then reduced, and the resulting 1-benzyl-4-anilinopiperidine is acylated. The final step involves debenzylation to yield norfentanyl, which is then alkylated with a phenethyl halide to produce Fentanyl.

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Janssen Synthesis Workflow

The Siegfried method provides an alternative route, starting with the synthesis of N-phenethyl-4-piperidone (NPP).

Experimental Protocol: This method involves the initial synthesis of N-phenethyl-4-piperidone (NPP). NPP is then subjected to reductive amination with aniline to yield 4-anilino-N-phenethylpiperidine (4-ANPP). The final step is the acylation of 4-ANPP with an acyl chloride to produce Fentanyl. The precursors NPP and 4-ANPP were placed under international control in 2017.



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Siegfried Synthesis Workflow

A more recent, optimized synthesis route has been developed to produce Fentanyl and its analogs in high yields.

Experimental Protocol: This three-step synthesis begins with the alkylation of commercially available 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence of cesium carbonate to furnish the alkylated piperidone. This is followed by reductive amination

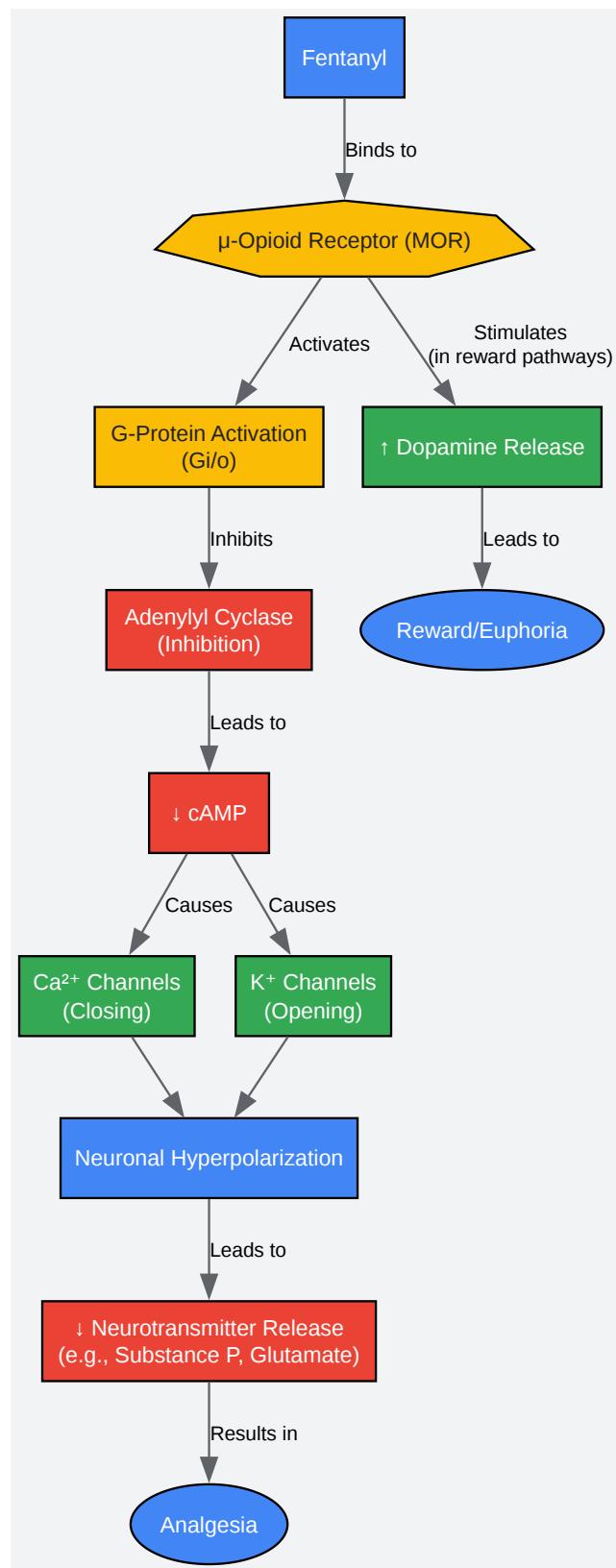
with aniline mediated by sodium triacetoxyborohydride in the presence of acetic acid to yield the 4-piperidineamine precursor. The final step involves acylation of the piperidineamine with propionyl chloride in the presence of Hunig's base to provide Fentanyl.

Step	Reaction	Reagents	Yield
1	Alkylation	4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, cesium carbonate	88%
2	Reductive Amination	Aniline, sodium triacetoxyborohydride, acetic acid	91%
3	Acylation	Propionyl chloride, Hunig's base	95%

Mechanism of Action

Fentanyl exerts its pharmacological effects primarily through its interaction with the central nervous system.

Signaling Pathway: Fentanyl is a potent agonist of the μ -opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). It has a lower affinity for the delta and kappa opioid receptors. Upon binding to the MOR, Fentanyl initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The decrease in cAMP levels leads to the closing of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels. This results in hyperpolarization of the neuron and a reduction in neuronal excitability, thereby inhibiting the release of pain-transmitting neurotransmitters such as substance P and glutamate. Fentanyl's interaction with MORs in the brain's reward centers also leads to an increased release of dopamine, which contributes to its euphoric and addictive properties.



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Fentanyl's Mechanism of Action

Quantitative Data

Fentanyl's high potency is a key characteristic, supported by various quantitative measures.

Parameter	Value	Notes
Potency vs. Morphine	~100 times more potent	
Potency vs. Heroin	30-50 times more potent	
Receptor Binding Affinity (Ki)	1.35 nM	At recombinant human μ -opioid receptors.
Bioavailability (Transdermal)	90-92%	
Bioavailability (Intranasal)	89%	
Bioavailability (Buccal)	51% (tablets), 71% (film)	
Bioavailability (Sublingual)	54% (tablets), 76% (spray)	
Protein Binding	80-85%	
Metabolism	Primarily by CYP3A4 in the liver	
Elimination Half-life (IV)	16 hours (T _{1/2} γ)	
Onset of Action (IV)	5 minutes	
Duration of Action (IV)	30-60 minutes	

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